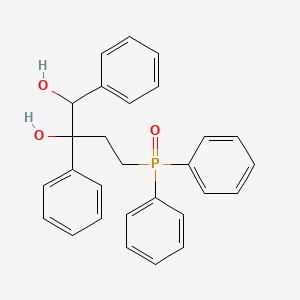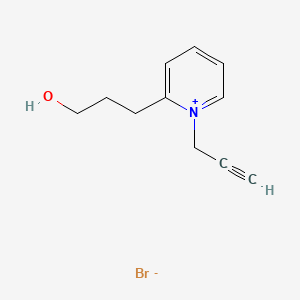
1,2,6,8-Tetramethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,8-Tetramethoxy-9H-xanthen-9-one: is a chemical compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by the presence of four methoxy groups attached to the xanthone core, which is a dibenzo-γ-pyrone scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6,8-Tetramethoxy-9H-xanthen-9-one typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by reactions with n-butyllithium and toluene under inert atmosphere conditions . The reaction sequence may also involve the use of Jones reagent for oxidation and trifluoroacetic acid for further functionalization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,6,8-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: Using reagents like Jones reagent.
Reduction: Typically involves hydrogenation reactions.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone at 0°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Reactions with halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core.
Scientific Research Applications
1,2,6,8-Tetramethoxy-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2,6,8-Tetramethoxy-9H-xanthen-9-one involves its interaction with molecular targets such as the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage .
Comparison with Similar Compounds
Comparison: 1,2,6,8-Tetramethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core. This pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct antioxidant and anti-inflammatory properties, making it a valuable compound for further research and application .
Properties
CAS No. |
20882-73-9 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,2,6,8-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-7-12(21-3)14-13(8-9)23-10-5-6-11(20-2)17(22-4)15(10)16(14)18/h5-8H,1-4H3 |
InChI Key |
WVJNWIDOPDCYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
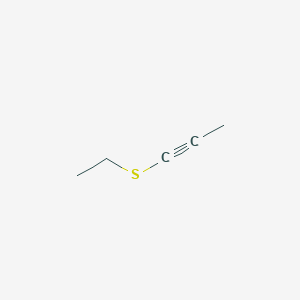
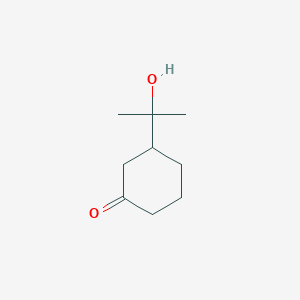


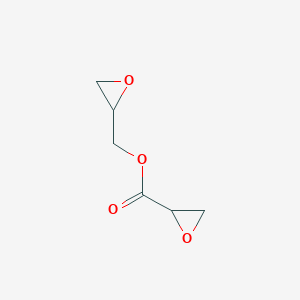
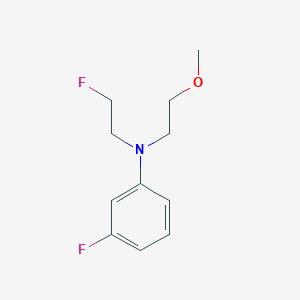
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
